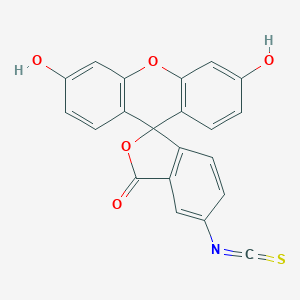

6-Isothiocyanato-Fluorescein

説明

Fluorescent probe capable of being conjugated to tissue and proteins. It is used as a label in fluorescent antibody staining procedures as well as protein- and amino acid-binding techniques.

Structure

3D Structure

特性

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJPEKSIBAZDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014888 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-71-3 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Isothiocyanato-Fluorescein (6-FITC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isothiocyanato-fluorescein (6-FITC) is a highly versatile fluorescent dye and a derivative of fluorescein. It is widely utilized in biological and chemical research for covalently labeling biomolecules.[1] The key feature of 6-FITC is its isothiocyanate group (–N=C=S), which readily reacts with primary and secondary amine groups found on proteins and other molecules to form a stable thiourea bond.[2][3] This reactivity makes it an invaluable tool for attaching a bright green fluorescent tag to antibodies, proteins, and other amine-containing molecules, enabling their detection and visualization in a multitude of applications.[1][4]

Common applications include flow cytometry, immunofluorescence, fluorescence microscopy, and protein labeling.[1][5][6] While spectrally similar to its isomer, 5-FITC, the choice between them can be critical for high-resolution separation techniques where the geometry of binding may differ.[7]

Core Properties of 6-FITC

The utility of 6-FITC is defined by its chemical and photophysical characteristics. These properties determine its reactivity, brightness, and compatibility with various fluorescence-based detection systems.

Chemical Properties

The chemical identity of 6-FITC is fundamental to its function as a labeling reagent.

| Property | Value |

| IUPAC Name | 3',6'-dihydroxy-6-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one[8] |

| Molecular Formula | C₂₁H₁₁NO₅S[8][9] |

| Molecular Weight | 389.38 g/mol [5][9] |

| CAS Number | 18861-78-4[9] |

| Appearance | Light brown to brown or orange powder[1][5][10] |

| Solubility | Soluble in DMSO, DMF, and ethanol[10][11] |

Photophysical Properties

The fluorescence characteristics of 6-FITC are what make it a powerful visualization tool. It is known for its high quantum yield, resulting in a bright fluorescent signal.[1][12] However, it is also known to be sensitive to pH and prone to photobleaching.[12][13]

| Property | Value |

| Excitation Maximum (λex) | ~495 nm[7][9] |

| Emission Maximum (λem) | ~525 nm[5][7] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[12][13] |

| Quantum Yield (Φ) | ~0.92[12][13] |

| Fluorescence Color | Green[4] |

| Recommended Laser Line | 488 nm[6][13] |

Covalent Labeling Mechanism

The core utility of 6-FITC lies in its ability to form stable covalent bonds with proteins and other biomolecules. The isothiocyanate group is highly electrophilic and reacts specifically with nucleophilic primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a durable thiourea linkage.[2][3] This reaction is most efficient at an alkaline pH (typically 8.5-9.0), which deprotonates the amine groups, enhancing their nucleophilicity.[14][15]

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the covalent conjugation of 6-FITC to a target protein.

Reagent and Buffer Preparation

-

Protein Solution : Prepare the protein solution at a concentration of 2-10 mg/mL. The protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer.[16][17] Buffers containing primary amines like Tris or glycine are incompatible as they will compete in the labeling reaction.[17][18] If necessary, dialyze the protein against the appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) before labeling.[7][16]

-

6-FITC Stock Solution : Immediately before use, dissolve 6-FITC powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[7][18] This solution is sensitive to light and moisture and should be prepared fresh for each experiment.[14][17]

-

Quenching Buffer : Prepare a solution of 50 mM NH₄Cl or 1.5 M hydroxylamine (pH 8.5) to stop the reaction.

-

Purification Column : Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[2]

Conjugation Reaction

-

While gently stirring, slowly add the calculated amount of 6-FITC stock solution to the protein solution. A common starting point is a 20-fold molar excess of FITC to protein.[15][18] The optimal ratio may need to be determined experimentally.[3]

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.[17]

-

Incubate the reaction for 1-8 hours at room temperature or overnight at 4°C with continuous, gentle stirring.[7][18]

Reaction Quenching and Purification

-

To stop the labeling reaction, add the quenching buffer and incubate for an additional 30 minutes to 2 hours.[5][16] This step ensures that any unreacted FITC is neutralized.

-

Apply the quenched reaction mixture to the top of the pre-equilibrated size-exclusion column.[2]

-

Elute the column with the storage buffer. The FITC-conjugated protein will be larger and elute first as a distinct colored band, separating it from the smaller, unreacted dye molecules.[17]

-

Collect the fractions containing the labeled protein.

Characterization

The degree of labeling (DOL), which is the average number of fluorophore molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~495 nm (for FITC).[3][19]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the protein labeling and purification process.

Conclusion

This compound remains a cornerstone fluorescent probe for labeling proteins, antibodies, and other biomolecules. Its bright emission, well-characterized spectral properties, and straightforward conjugation chemistry ensure its continued relevance in diverse research fields. By following established protocols for labeling and purification, researchers can generate high-quality fluorescent conjugates for a wide array of applications, from cellular imaging to quantitative biochemical assays.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 4. Application of FITC in Research [tdblabs.se]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Fluorescein 6-Isothiocyanate | C21H11NO5S | CID 2762652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. alkemix.eu [alkemix.eu]

- 11. caymanchem.com [caymanchem.com]

- 12. rndsystems.com [rndsystems.com]

- 13. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. assaygenie.com [assaygenie.com]

- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. ulab360.com [ulab360.com]

An In-depth Technical Guide to 6-Isothiocyanato-Fluorescein (6-FITC) Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism and practical protocols for the conjugation of 6-isothiocyanato-fluorescein (6-FITC) to proteins. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to successfully label proteins with this widely used fluorescent dye for a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Core Mechanism of 6-FITC Protein Conjugation

The fundamental principle of 6-FITC protein conjugation lies in the chemical reaction between the isothiocyanate group (-N=C=S) of 6-FITC and the primary amine groups (-NH2) present on the protein.[1][2] This reaction forms a stable covalent thiourea bond, effectively tagging the protein with the fluorescent fluorescein molecule.[1]

The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[3][4] The reactivity of these amine groups is pH-dependent. A slightly alkaline environment (pH 8.5-9.5) is optimal for the conjugation reaction as it deprotonates the primary amines, making them more nucleophilic and thus more reactive with the electrophilic isothiocyanate group of FITC.[5]

dot

Factors Influencing Conjugation Efficiency

Several factors critically influence the success and efficiency of the 6-FITC protein conjugation reaction. Careful optimization of these parameters is essential to achieve the desired degree of labeling without compromising the protein's biological activity.

| Factor | Optimal Range/Condition | Rationale |

| pH | 8.5 - 9.5 | Maximizes the nucleophilicity of primary amines on the protein.[5] Buffers such as sodium carbonate-bicarbonate are commonly used. |

| Protein Concentration | ≥ 2 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |

| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (FITC:Protein) | This ratio needs to be optimized for each specific protein. Over-labeling can lead to fluorescence quenching and protein precipitation.[5][6] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (1-2 hours), while 4°C reactions can proceed overnight.[7] |

| Reaction Time | 1 hour to overnight | Dependent on temperature and desired degree of labeling.[7] |

| Buffer Composition | Amine-free buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with FITC and should be avoided.[8] |

Experimental Protocols

Below are detailed methodologies for key experiments in the 6-FITC protein conjugation workflow.

Preparation of Reagents

-

Protein Solution:

-

The protein to be labeled should be highly pure.

-

Dialyze the protein against a suitable amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0) to remove any interfering substances like Tris or glycine.[9]

-

Adjust the protein concentration to at least 2 mg/mL.

-

-

FITC Stock Solution:

-

FITC is light-sensitive and should be protected from light throughout the procedure.[7]

-

Dissolve 6-FITC powder in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[10]

-

This stock solution should be prepared fresh immediately before use.

-

Protein Labeling Procedure

dot

References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. assaygenie.com [assaygenie.com]

- 10. ulab360.com [ulab360.com]

A Technical Guide to the Solubility of 6-Isothiocyanato-Fluorescein in DMSO and Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Isothiocyanato-Fluorescein (6-FITC) in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Understanding these properties is critical for the successful application of 6-FITC in bioconjugation, immunoassays, and other fluorescence-based techniques. This document outlines quantitative solubility data, detailed experimental protocols, and the underlying chemical principles governing the dissolution and use of this versatile fluorescent probe.

Core Principles of 6-FITC Solubility

This compound is a derivative of the fluorescein dye, functionalized with a reactive isothiocyanate group (-N=C=S). This group enables the covalent labeling of primary and secondary amines on biomolecules such as proteins and antibodies. The solubility of 6-FITC is significantly influenced by the solvent and the pH of the medium.

In its solid form, 6-FITC is sparingly soluble in water. Its solubility is greatly enhanced in polar aprotic organic solvents like DMSO. In aqueous solutions, the solubility of 6-FITC is pH-dependent. At acidic pH, the molecule is less soluble, while in basic conditions (pH > 8), its solubility increases. This is due to the deprotonation of the hydroxyl and carboxyl groups of the fluorescein moiety, which renders the molecule more polar. However, it is important to note that 6-FITC is unstable in aqueous solutions and should be freshly prepared before use.[1][2][3]

Quantitative Solubility Data

The following table summarizes the reported solubility of 6-FITC in various solvents. It is crucial to use anhydrous solvents, particularly for stock solutions, as the isothiocyanate group is sensitive to hydrolysis.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4] | 256.82 mM | Sonication may be required.[4] Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[4] |

| 250 mg/mL[5][6] | 642.05 mM | Sonication is needed.[5][6] | |

| 5 mg/mL[3][7] | 12.84 mM | ||

| Acetone | 1 mg/mL[1][3][7] | 2.57 mM | Results in a clear, yellow solution.[1] |

| Ethanol | 20 mg/mL[1][3] | 51.36 mM | |

| Water | < 0.1 mg/mL[3][7] | < 0.26 mM | Practically insoluble. |

| Aqueous Buffers (pH > 6) | Soluble[1] | - | Solubility is pH-dependent; higher pH increases solubility. Unstable in aqueous media.[1][2] |

Experimental Protocols

Preparation of a 6-FITC Stock Solution in DMSO

A concentrated stock solution of 6-FITC in anhydrous DMSO is the recommended starting point for most applications.

Materials:

-

This compound (6-FITC) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer and/or sonicator

-

Microcentrifuge tubes or vials

Procedure:

-

Allow the vial of 6-FITC powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of 6-FITC and place it in a suitable tube or vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

-

Vortex the solution vigorously. If complete dissolution is not achieved, sonicate the solution in a water bath for short intervals until the solid is fully dissolved.[4]

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[2][4] Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C when stored under nitrogen and protected from light.[4]

Preparation of a Working Solution for Protein Labeling

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for the labeling of proteins.

Materials:

-

6-FITC stock solution in DMSO (e.g., 10 mg/mL)

-

Protein to be labeled in an appropriate buffer

-

Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0 or 50mM Borate buffer, pH 8.5.[1][8] Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for reaction with FITC.[1][9]

Procedure:

-

Prepare the protein solution at a concentration of at least 2 mg/mL in the labeling buffer.[1] If the protein solution contains interfering substances like sodium azide or amine-containing buffers, it should be dialyzed against a suitable buffer like PBS (pH 7.4) prior to labeling.[1]

-

Immediately before use, dilute the 6-FITC stock solution in DMSO to the desired working concentration with the labeling buffer. For optimal results, this should be prepared fresh for each labeling reaction.[1][2]

-

Slowly add the diluted 6-FITC solution to the protein solution while gently stirring. A common starting point is a 5 to 10-fold molar excess of FITC to the protein.[10][11]

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C for 8 hours with continuous gentle stirring.[1][10][11]

-

The reaction can be stopped by adding a compound with free amines, such as ammonium chloride (NH4Cl) to a final concentration of 50 mM, or by removing the unreacted FITC.[1]

-

Separate the FITC-conjugated protein from unreacted dye using gel filtration or dialysis.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in preparing 6-FITC solutions and a typical protein labeling workflow.

Caption: Workflow for preparing 6-FITC stock and working solutions.

Caption: Step-by-step workflow for protein conjugation with 6-FITC.

Conclusion

The high solubility of this compound in DMSO makes it an ideal solvent for preparing concentrated stock solutions. For aqueous applications, particularly protein labeling, it is essential to work with freshly prepared solutions in buffers with a basic pH to ensure sufficient solubility and reactivity of the isothiocyanate group. Adherence to the protocols outlined in this guide will facilitate the effective and reproducible use of 6-FITC in a variety of research and development settings.

References

- 1. ulab360.com [ulab360.com]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 5(6)-FITC | TargetMol [targetmol.com]

- 11. youdobio.com [youdobio.com]

6-Isothiocyanato-Fluorescein molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Isothiocyanato-Fluorescein (6-FITC), a widely utilized fluorescent dye in various life science applications. This document outlines its core molecular properties and provides a detailed experimental protocol for its use in immunofluorescence, a common laboratory technique.

Core Molecular Data

This compound is a derivative of fluorescein, functionalized with an isothiocyanate group that allows for covalent labeling of proteins and other biomolecules.[1] Its key molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H11NO5S | [2][3][4] |

| Molecular Weight | 389.38 g/mol | [2][3][5] |

Experimental Protocol: Indirect Immunofluorescence Workflow

A primary application of 6-FITC is in immunofluorescence, a technique used to visualize specific proteins or antigens within cells or tissues.[6] The isothiocyanate group of FITC reacts with primary amine groups on antibodies, covalently attaching the fluorescent label. The following is a detailed methodology for a typical indirect immunofluorescence experiment.

Detailed Methodologies for Key Experiments:

-

Sample Preparation:

-

Cell Culture/Tissue Section: Cells are grown on sterile coverslips or tissue is sectioned using a cryostat.

-

Fixation: The sample is treated with a fixative, such as 4% paraformaldehyde, to preserve the cellular structure.[6]

-

Permeabilization: A detergent, like Triton X-100, is used to create pores in the cell membrane, allowing antibodies to access intracellular antigens.[7]

-

-

Staining:

-

Blocking: The sample is incubated with a blocking solution, often normal serum from the host species of the secondary antibody, to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the target antigen.

-

Secondary Antibody Incubation: A secondary antibody, which is conjugated to FITC and recognizes the primary antibody, is added. This incubation should be performed in the dark to prevent photobleaching of the fluorophore.

-

-

Visualization:

-

Washing: A series of washes with a buffer solution (e.g., PBS) is performed to remove any unbound antibodies.[6]

-

Mounting: The coverslip is mounted onto a microscope slide using an anti-fade mounting medium.

-

Fluorescence Microscopy: The sample is visualized using a fluorescence microscope equipped with the appropriate filters for FITC excitation and emission (excitation maximum ~492 nm, emission maximum ~520 nm).[8]

-

References

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. alkemix.eu [alkemix.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorescein 6-Isothiocyanate | C21H11NO5S | CID 2762652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. usbio.net [usbio.net]

- 7. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 8. store.sangon.com [store.sangon.com]

A Deep Dive into FITC Isomers: A Technical Guide to 5-FITC and 6-FITC for Researchers

For researchers, scientists, and professionals in drug development, the precise selection of fluorescent probes is paramount for accurate and reproducible results. Fluorescein isothiocyanate (FITC) has long been a workhorse in biological imaging and flow cytometry. This technical guide provides an in-depth exploration of its two primary isomers, 5-FITC and 6-FITC, to empower you in making informed decisions for your experimental designs.

This document will dissect the chemical and physical properties of 5-FITC and 6-FITC, detail experimental protocols for their use, and present visualizations of relevant biological pathways and workflows.

Core Concepts: Understanding the Isomers

Fluorescein isothiocyanate is a derivative of fluorescein, functionalized with a reactive isothiocyanate group (-N=C=S). This group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins. FITC is most commonly available as a mixture of two positional isomers: 5-FITC (Isomer I) and 6-FITC (Isomer II). The numerical designation refers to the position of the isothiocyanate group on the pendant phenyl ring.[1][2] While often used as a mixture, understanding the subtle differences between the purified isomers is crucial for specific applications.

Chemically, both isomers share the same fluorescein core structure, which is responsible for their fluorescent properties. The isothiocyanate group in both 5-FITC and 6-FITC readily reacts with nucleophiles, particularly primary amines, under mild alkaline conditions to form a stable thiourea bond.[3][4]

Spectroscopic and Physicochemical Properties

For the vast majority of applications, the spectroscopic properties of 5-FITC and 6-FITC are virtually indistinguishable.[5] Both isomers exhibit a bright green fluorescence. However, it is important to be aware of the environmental sensitivity of FITC's fluorescence, which is pH-dependent and susceptible to photobleaching.[3]

Below is a summary of the key quantitative data for FITC. Note that these values are generally reported for FITC without distinction between the isomers due to their high degree of similarity.

| Property | Value | References |

| Excitation Maximum (λex) | ~495 nm | [2][6] |

| Emission Maximum (λem) | ~519-525 nm | [2][6] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [6] |

| Quantum Yield (Φ) | ~0.92 | [6] |

| Molecular Weight | 389.38 g/mol | [2] |

While the core fluorescent properties are nearly identical, some studies suggest that the different substitution patterns of the isothiocyanate group may lead to minor differences in the spatial orientation of the dye once conjugated to a protein. This could potentially influence the local environment of the fluorophore and subtly affect its quantum yield or susceptibility to quenching in specific contexts. However, for most standard applications, these differences are not significant. The stability of FITC-protein conjugates is generally considered good, with optimal performance observed within two years of preparation when stored properly.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving FITC labeling.

Protocol 1: General Antibody Labeling with FITC

This protocol describes a standard method for conjugating FITC to antibodies.

Materials:

-

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

FITC (Isomer I, Isomer II, or a mixture)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

0.1 M Carbonate-Bicarbonate buffer (pH 9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate Buffered Saline (PBS)

Methodology:

-

Antibody Preparation: Dialyze the antibody solution against 0.1 M Carbonate-Bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives and to adjust the pH for optimal conjugation.

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.[3]

-

Conjugation Reaction: While gently stirring the antibody solution, slowly add the FITC solution. A common starting point is a 10- to 20-fold molar excess of FITC to the antibody.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the FITC-conjugated antibody from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS. Alternatively, dialyze the reaction mixture against PBS for 48-72 hours with several buffer changes.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 495 nm (for FITC concentration). The optimal DOL for antibodies is typically between 4 and 8.

Protocol 2: Intracellular Staining for Flow Cytometry

This protocol outlines the steps for staining intracellular antigens, such as signaling proteins, using FITC-conjugated antibodies.

Materials:

-

Cells in suspension

-

FITC-conjugated primary antibody specific to the intracellular target

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from your sample.

-

Fixation: Fix the cells by incubating with Fixation Buffer for 15-20 minutes at room temperature. This cross-links proteins and stabilizes the cell structure.

-

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

-

Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature. This allows the antibody to access intracellular antigens.

-

Intracellular Staining: Add the FITC-conjugated primary antibody to the permeabilized cells and incubate for 30-60 minutes at room temperature or 4°C, protected from light.[8]

-

Washing: Wash the cells twice with Permeabilization Buffer.

-

Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer.

-

Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and filter set for FITC (e.g., 488 nm laser excitation and a 530/30 nm bandpass filter for emission).[1]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where FITC-labeled reagents are commonly employed.

Conclusion

References

- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. Thermo Scientific FITC (5/6-fluorescein isothiocyanate), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]

- 6. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 7. seracare.com [seracare.com]

- 8. biotium.com [biotium.com]

A Comprehensive Technical Guide to the Safe Handling of 6-Isothiocyanato-Fluorescein (6-FITC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 6-Isothiocyanato-Fluorescein (6-FITC), a widely used fluorescent labeling agent. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of experimental outcomes.

Hazard Identification and Classification

6-FITC is classified as a hazardous substance and requires careful handling.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion. The compound is known to be harmful if swallowed or in contact with the skin.[2][3] It can cause skin irritation, serious eye irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[2][3]

GHS Hazard Statements:

-

H312: Harmful in contact with skin[3]

-

H319: Causes serious eye irritation[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]

-

H335: May cause respiratory irritation[2]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of 6-FITC.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₁NO₅S | [3][4] |

| Molecular Weight | 389.38 g/mol | [3][4][5] |

| Appearance | Yellow or amber crystalline powder | [4] |

| Solubility | Soluble in ethanol, DMSO, DMF | [6] |

| Excitation Maximum (λex) | ~492 nm | [5][7] |

| Emission Maximum (λem) | ~518 nm | [5][7] |

| Boiling Point | 719.1 ± 60.0 °C (Predicted) | [2] |

| Flash Point | 388.7 ± 32.9 °C (Predicted) | [2] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [2] |

Table 2: Toxicological Data

| Endpoint | Value | Reference |

| Acute Oral Toxicity (LD50) | Data not available | |

| Acute Dermal Toxicity (LD50) | Data not available | |

| Acute Inhalation Toxicity (LC50) | Data not available | |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA | [8] |

| Mutagenic Effects | No information available | |

| Reproductive Effects | No information available |

Note: The toxicological properties of 6-FITC have not been fully investigated. The absence of data does not imply that the substance is harmless. All necessary precautions should be taken to avoid exposure.

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with 6-FITC.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and ensure it is kept clean. For larger spills, additional protective clothing may be necessary.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or when the potential for aerosolization exists.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Avoid the formation of dust and aerosols.

-

Keep containers securely sealed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Protect from light and moisture.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spills:

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it in a sealed container for disposal.

-

Clean the spill area with a wet cloth or paper towels.

-

-

Major Spills:

-

Evacuate the area.

-

Alert others and the appropriate safety personnel.

-

Ensure adequate ventilation.

-

Contain the spill if possible.

-

Follow institutional procedures for hazardous material cleanup.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of 6-FITC and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. echemi.com [echemi.com]

- 3. Fluorescein 6-Isothiocyanate | C21H11NO5S | CID 2762652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Fluorescein isothiocyanate (FITC) Biological Tracer [sigmaaldrich.com]

- 6. alkemix.eu [alkemix.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluorescein 5-isothiocyanate | C21H11NO5S | CID 18730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 6-Isothiocyanato-Fluorescein (6-FITC): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Isothiocyanato-Fluorescein (6-FITC), a widely used fluorescent labeling reagent in biomedical research. This document outlines the core chemical transformations, detailed experimental protocols, and analytical methods necessary for the successful preparation of high-purity 6-FITC for research use.

Introduction

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein, functionalized with a reactive isothiocyanate group (-N=C=S).[1] This group readily reacts with primary and secondary amines on biomolecules, such as proteins and nucleic acids, to form stable thiourea linkages.[2] 6-FITC, specifically, is one of the two major isomers of FITC, with the isothiocyanate group positioned at the 6-position of the bottom phenyl ring.[1] Its bright green fluorescence, with excitation and emission maxima around 495 nm and 519 nm respectively, makes it an invaluable tool for a wide range of applications, including flow cytometry, fluorescence microscopy, and immunofluorescence assays.[1]

Synthesis of this compound

The synthesis of 6-FITC is a two-step process that begins with the preparation of its precursor, 6-aminofluorescein, followed by the conversion of the amino group to an isothiocyanate group.

Step 1: Synthesis of 6-Aminofluorescein

The synthesis of the aminofluorescein isomers starts from the condensation of 4-nitrophthalic acid with resorcinol. The resulting nitrofluorescein isomers are then separated, and the nitro group of the desired isomer is reduced to an amine to yield 6-aminofluorescein.

Step 2: Conversion of 6-Aminofluorescein to this compound

The key step in the synthesis of 6-FITC is the conversion of the primary amine group of 6-aminofluorescein into a reactive isothiocyanate group. This is typically achieved by reacting the aminofluorescein with thiophosgene (CSCl₂).[3] Thiophosgene is a highly reactive and toxic compound and should be handled with extreme caution in a well-ventilated fume hood.

Experimental Protocols

Synthesis of 5- and 6-Aminofluorescein Mixture

A detailed protocol for the synthesis of the precursor aminofluoresceins is essential for obtaining the starting material for 6-FITC synthesis.

Materials:

-

4-Nitrophthalic acid

-

Resorcinol

-

Orthophosphoric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Propionic anhydride

-

Sodium sulfide (Na₂S)

Procedure:

-

A mixture of 4-nitrophthalic acid and resorcinol (1:2 molar ratio) is heated in orthophosphoric acid at 135°C for 3.5 hours.[4]

-

The reaction mixture is cooled and poured into hot water to precipitate the mixture of 5- and 6-nitrofluoresceins. The precipitate is filtered, washed, and dried.[4]

-

The mixture of nitrofluorescein isomers is then treated with propionic anhydride to form the dipropionate esters, which can be separated by fractional crystallization.[4]

-

The separated 6-nitrofluorescein dipropionate is then reduced to 6-aminofluorescein by heating with an aqueous solution of sodium sulfide.[4]

Synthesis of this compound

Materials:

-

6-Aminofluorescein

-

Thiophosgene (CSCl₂)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 6-aminofluorescein in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 to 1.5 molar equivalents) in the same anhydrous solvent to the cooled solution of 6-aminofluorescein.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 6-FITC.

Purification and Analysis

Purification of the crude 6-FITC is crucial to remove unreacted starting materials and byproducts. This is typically achieved by silica gel column chromatography, followed by characterization using High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Purification by Silica Gel Column Chromatography

Materials:

-

Silica gel (200-300 mesh)

-

Eluent: A gradient of petroleum ether (PE) and ethyl acetate (EA), or chloroform (CHCl₃) and methanol (MeOH) with a small amount of acetic acid (AcOH).[5][6]

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude 6-FITC in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure 6-FITC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-FITC as a yellow to orange powder.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of the synthesized 6-FITC can be determined by reverse-phase HPLC.

HPLC Conditions:

-

Column: C18 reverse-phase column.[8]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid or formic acid.[8]

-

Detection: UV-Vis detector at the absorbance maximum of FITC (around 494 nm).

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of 6-FITC

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₁NO₅S | [7][9] |

| Molecular Weight | 389.38 g/mol | [7][9] |

| CAS Number | 18861-78-4 | [1][7] |

| Appearance | Yellow to dark orange powder | [7] |

| Solubility | Soluble in DMSO, DMF, ethanol | [7] |

| Excitation Maximum (λex) | ~495 nm | [1][10] |

| Emission Maximum (λem) | ~519 nm | [1] |

| Purity (by HPLC) | ≥97% | [7] |

Visualization of Workflows

Synthesis Pathway

Caption: Synthesis pathway of this compound (6-FITC).

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of 6-FITC.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and analysis of this compound. By following the outlined protocols, researchers can produce high-purity 6-FITC suitable for a variety of demanding applications in biological and biomedical research. Careful handling of hazardous reagents, particularly thiophosgene, and meticulous purification are paramount to obtaining a high-quality final product.

References

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. alkemix.eu [alkemix.eu]

- 3. researchgate.net [researchgate.net]

- 4. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 5. raineslab.com [raineslab.com]

- 6. rsc.org [rsc.org]

- 7. alkemix.eu [alkemix.eu]

- 8. Separation of Fluorescein 5(6)-isothiocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Fluorescein 6-Isothiocyanate | C21H11NO5S | CID 2762652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for 6-Isothiocyanato-Fluorescein (6-FITC) Antibody Labeling for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling proteins, particularly antibodies, for a variety of applications including flow cytometry.[1][2] Its isothiocyanate group reacts with primary amine groups on the antibody, forming a stable thiourea bond.[2][3] This covalent conjugation allows for the sensitive detection of specific cellular targets. This document provides a detailed protocol for the conjugation of 6-FITC to antibodies and their subsequent use in flow cytometry for cellular analysis.

The success of antibody labeling and subsequent staining is dependent on several factors, including the purity of the antibody, the molar ratio of FITC to antibody, and the pH of the reaction buffer.[4] An optimal degree of labeling is crucial; under-labeling results in a weak signal, while over-labeling can lead to antibody precipitation and increased non-specific binding.[3]

Data Presentation: Key Parameters for 6-FITC Antibody Labeling

The following tables summarize critical quantitative data for the successful conjugation of 6-FITC to antibodies and their application in flow cytometry.

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 1-2 mg/mL[4] | Higher concentrations can sometimes improve labeling efficiency, but risk of precipitation increases. |

| Reaction Buffer pH | 8.5 - 9.5[4] | Alkaline pH is necessary for the reaction between the isothiocyanate group of FITC and the amine groups of the antibody. |

| FITC to Antibody Molar Ratio | 5:1 to 20:1[3] | This ratio needs to be optimized for each antibody. A common starting point is a 20-fold molar excess of FITC.[5] |

| Optimal F/P Ratio for Flow Cytometry | 3:1 to 6:1[6] | This ratio represents the average number of FITC molecules per antibody molecule. |

| Reaction Time | 1 - 2 hours[6][7] | Longer incubation times do not necessarily lead to better conjugation and may increase non-specific labeling. |

| Reaction Temperature | Room Temperature | The conjugation reaction is typically carried out at room temperature. |

| Reagent | Recommended Buffer | Purpose |

| Antibody Preparation | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | For initial dialysis to remove interfering substances like Tris or glycine.[8][9] |

| Labeling Reaction | 0.1 M Carbonate-Bicarbonate Buffer, pH 9.0-9.5 or 50mM Sodium Borate, pH 8.5 | Provides the optimal alkaline environment for the conjugation reaction.[5][9] |

| Purification | PBS, pH 7.2-7.4 | For dialysis or size-exclusion chromatography to remove unconjugated FITC. |

| Storage | PBS with 0.1% BSA and 0.02% Sodium Azide | For long-term stability of the conjugated antibody. |

Experimental Protocols

Part 1: 6-FITC Antibody Labeling Protocol

This protocol describes the covalent conjugation of 6-FITC to a purified antibody.

Materials:

-

Purified antibody (1-2 mg/mL in a buffer free of primary amines, e.g., PBS)

-

6-Isothiocyanato-Fluorescein (6-FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (0.1 M Carbonate-Bicarbonate Buffer, pH 9.0)

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Dialyze the purified antibody against PBS, pH 7.4 overnight at 4°C to remove any buffer components containing primary amines (e.g., Tris, glycine).[8][9]

-

Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1 mg/mL.

-

-

Preparation of FITC Stock Solution:

-

Immediately before use, dissolve 1 mg of 6-FITC in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[8] Vortex to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Adjust the antibody solution to a final concentration of 1-2 mg/mL with the Labeling Buffer.

-

Slowly add the calculated volume of the FITC stock solution to the antibody solution while gently stirring. A common starting point is a 20-fold molar excess of FITC to antibody.[5]

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.[6][7]

-

-

Purification of the Labeled Antibody:

-

Separate the FITC-conjugated antibody from unconjugated FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[4]

-

Alternatively, dialyze the reaction mixture against PBS, pH 7.4 overnight at 4°C with several buffer changes.

-

-

Determination of the Degree of Labeling (F/P Ratio):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495) using a spectrophotometer.

-

Calculate the protein concentration and the FITC concentration using the following formulas:

-

Molar concentration of Antibody = [A280 - (A495 x 0.35)] / (Molar extinction coefficient of antibody at 280 nm)

-

Molar concentration of FITC = A495 / (Molar extinction coefficient of FITC at 495 nm)

-

-

The F/P ratio is the molar concentration of FITC divided by the molar concentration of the antibody. An optimal F/P ratio for flow cytometry is typically between 3 and 6.[6]

-

-

Storage:

-

Store the FITC-conjugated antibody at 4°C protected from light. For long-term storage, add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 0.1% and a bacteriostatic agent like sodium azide to a final concentration of 0.02%.

-

Part 2: Flow Cytometry Staining Protocol

This protocol outlines the steps for staining cells with a FITC-conjugated antibody for analysis by flow cytometry.

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

-

FITC-conjugated antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fc block (optional, to reduce non-specific binding)

-

Fixation buffer (e.g., 1-4% paraformaldehyde in PBS), if required[7]

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample. For adherent cells, use a gentle dissociation method.

-

Wash the cells with Flow Cytometry Staining Buffer and adjust the cell concentration to 1 x 10^6 cells/mL.

-

-

Fc Receptor Blocking (Optional):

-

To prevent non-specific binding of the antibody to Fc receptors on cells like macrophages and B cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

-

-

Staining:

-

Add the predetermined optimal amount of FITC-conjugated antibody to the cell suspension. This amount should be determined by titration for each new antibody conjugate.

-

Incubate the cells for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.[10]

-

-

Fixation (Optional):

-

If the samples are not to be analyzed immediately, resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature or 4°C.

-

Wash the cells once with Flow Cytometry Staining Buffer after fixation.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

-

Acquire the data on a flow cytometer using the appropriate laser (e.g., 488 nm blue laser) and emission filter for FITC (typically around 530/30 nm).

-

Mandatory Visualizations

Caption: Workflow for 6-FITC Antibody Labeling.

Caption: Principle of Flow Cytometry Detection.

References

- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. drmr.com [drmr.com]

- 7. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. health.uconn.edu [health.uconn.edu]

Step-by-Step Guide to Protein Conjugation with 6-FITC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the conjugation of proteins with 6-Fluorescein Isothiocyanate (6-FITC). FITC is a widely utilized fluorescent dye for labeling proteins, antibodies, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1][] The isothiocyanate group of FITC reacts with primary amine groups on the protein, such as the N-terminus and the side chain of lysine residues, to form a stable thiourea bond.[1][3]

I. Principle of FITC Conjugation

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that contains a reactive isothiocyanate group (-N=C=S).[4] This group readily reacts with nucleophilic primary amines on a protein to form a stable covalent bond.[1][3] The reaction is pH-dependent, with optimal labeling occurring under alkaline conditions (pH 8.5-9.5) where the amine groups are deprotonated and thus more nucleophilic.[5][6][7] Proper control of the reaction conditions is crucial to achieve optimal labeling while maintaining the biological activity of the protein.[8]

II. Materials and Reagents

-

Protein of interest

-

6-Fluorescein Isothiocyanate (6-FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Carbonate buffer, pH 8.5-9.5[5][7]

-

Quenching Reagent: 1.5 M Hydroxylamine, pH 8.5 or Tris buffer

-

Purification/Desalting column (e.g., Sephadex G-25)

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

-

Microcentrifuge tubes

-

Rotary shaker or mixer

-

Aluminum foil

III. Experimental Protocols

This section details the key experimental procedures for successful protein conjugation with 6-FITC.

A. Preparation of Protein and FITC Solutions

-

Protein Preparation :

-

The protein solution should be at a concentration of 2-10 mg/mL for optimal results.[5][6][9]

-

It is critical that the protein buffer is free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the protein for reaction with FITC.[5][8][10]

-

If necessary, dialyze the protein solution against the Conjugation Buffer overnight at 4°C to remove interfering substances.[5][10]

-

-

FITC Solution Preparation :

B. Protein Conjugation Reaction

-

Slowly add the prepared FITC solution to the protein solution while gently stirring. The amount of FITC to add depends on the desired molar ratio of FITC to protein, which typically ranges from 5:1 to 20:1.[13][14] For antibodies, a molar ratio of 5:1 to 10:1 is often a good starting point.[14]

-

Incubate the reaction mixture for 1-8 hours at room temperature or overnight at 4°C on a rotary shaker, protected from light.[5][10][12][13][14]

C. Quenching the Reaction

-

After the incubation period, quench the reaction by adding a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes to 2 hours at room temperature to stop the labeling reaction by reacting with any excess FITC.[12]

D. Purification of the FITC-Conjugated Protein

Purification is a critical step to remove unreacted FITC, which can cause high background fluorescence.[11][14]

-

Equilibrate a desalting column (e.g., Sephadex G-25) with Storage Buffer (PBS, pH 7.4).

-

Apply the quenched reaction mixture to the top of the column.

-

Elute the protein-FITC conjugate with the Storage Buffer. The labeled protein will elute first as a colored band, followed by the smaller, unreacted FITC molecules.[10]

-

Collect the fractions containing the purified conjugate. The successful labeling can often be visually confirmed by the yellowish color of the protein fraction.[6]

E. Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or F/P ratio, is the average number of fluorophore molecules conjugated to each protein molecule.[1][15]

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 495 nm (A495) using a spectrophotometer.[6]

-

Calculate the concentration of the protein and FITC using the following equations:

-

Protein Concentration (M) = [A280 - (A495 x CF)] / ε_protein

-

FITC Concentration (M) = A495 / ε_FITC

-

Where:

-

A495 = Absorbance at 495 nm

-

ε_FITC = Molar extinction coefficient of FITC at 495 nm (~70,000 - 75,000 M⁻¹cm⁻¹)

-

-

-

-

Degree of Labeling (DOL) = FITC Concentration (M) / Protein Concentration (M)

An ideal DOL for antibodies is typically between 3 and 10.[1][9]

IV. Data Presentation

| Parameter | Recommended Value/Range | Reference(s) |

| Protein Concentration | 2 - 10 mg/mL | [5][6][9] |

| Conjugation Buffer pH | 8.5 - 9.5 | [5][6][7] |

| FITC Stock Concentration | 1 - 10 mg/mL in DMSO or DMF | [10][11][12][13] |

| Molar Ratio (FITC:Protein) | 5:1 to 20:1 | [13][14] |

| Reaction Time | 1 - 8 hours at RT or overnight at 4°C | [5][10][12][13][14] |

| Quenching Reagent Conc. | 50 - 100 mM | [12] |

| Optimal DOL (Antibodies) | 3 - 10 | [1][9] |

V. Visualizations

Caption: Experimental workflow for protein conjugation with 6-FITC.

Caption: Chemical reaction of 6-FITC with a protein's primary amine.

VI. Troubleshooting

| Issue | Possible Cause | Solution |

| Low DOL | - Inactive FITC- Interfering substances in buffer- Low protein concentration- Suboptimal pH | - Use freshly prepared FITC solution- Dialyze protein against amine-free buffer- Concentrate protein- Ensure conjugation buffer pH is 8.5-9.5 |

| Protein Precipitation | - Over-labeling- High protein concentration | - Reduce the FITC:protein molar ratio- Perform conjugation at a lower protein concentration |

| High Background Fluorescence | - Incomplete removal of unreacted FITC | - Ensure thorough purification using a desalting column or dialysis |

| Loss of Protein Activity | - Over-labeling, especially at active sites | - Reduce the FITC:protein molar ratio- Consider site-specific labeling techniques if available |

VII. Storage of Conjugated Protein

Store the purified FITC-conjugated protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5] The addition of a cryoprotectant like glycerol (20-30%) may be beneficial for long-term stability.[5]

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate proteins with 6-FITC for their specific applications.

References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. timothyspringer.org [timothyspringer.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. drmr.com [drmr.com]

- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. youdobio.com [youdobio.com]

- 14. nbinno.com [nbinno.com]

- 15. Degree of labeling (DOL) step by step [abberior.rocks]

- 16. info.gbiosciences.com [info.gbiosciences.com]

Protocol for Labeling Peptides with 6-Isothiocyanato-Fluorescein

Application Notes for Researchers, Scientists, and Drug Development Professionals

Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling peptides and proteins, enabling researchers to track their localization in cells, study receptor binding, and perform various fluorescence-based assays.[1][2] 6-Isothiocyanato-fluorescein (6-FITC), an isomer of FITC, reacts with primary amines, such as the N-terminal amine or the epsilon-amine of lysine residues, to form a stable thiourea bond.[][4] While the fluorescence properties of 5-FITC and 6-FITC isomers are nearly identical, their conjugates may exhibit different chromatographic and electrophoretic behaviors.[5] This protocol provides a detailed methodology for the successful labeling of peptides with 6-FITC, including both in-solution and on-resin approaches, purification, and characterization.

Key Considerations for Successful Labeling:

-

pH Control: The reaction is highly pH-dependent. A pH range of 8.0-9.0 is optimal for the reaction with primary amines.[][6] At this pH, the N-terminal α-amino group (pKa ≈ 8.9) is more readily deprotonated and reactive than the ε-amino group of lysine (pKa ≈ 10.5), allowing for some degree of site-selectivity.[5]

-

Molar Ratio: The molar ratio of FITC to peptide is a critical parameter that needs to be optimized for each specific peptide to achieve the desired degree of labeling and avoid over-labeling, which can lead to fluorescence quenching and altered peptide function.[7]

-

Solvent: 6-FITC should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use, as it is unstable in aqueous solutions.[8][9]

-

Light Sensitivity: FITC and FITC-labeled peptides are susceptible to photobleaching. All steps should be performed in the dark or in light-protected containers.[5][9]

-

Side Reactions: When labeling the N-terminus of a peptide on-resin, a side reaction can lead to the formation of a thiohydantoin and cleavage of the N-terminal amino acid. This can be mitigated by introducing a spacer, such as β-alanine or 6-aminohexanoic acid (Ahx), between the N-terminus and the FITC molecule.[5][10][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the labeling of peptides with 6-FITC, compiled from various sources.

| Parameter | In-Solution Labeling | On-Resin Labeling | Reference |

| pH | 8.0 - 9.0 (Carbonate-bicarbonate buffer) | Not directly controlled by buffer, base (e.g., DIPEA) is used | [][5] |

| Molar Ratio (FITC:Peptide) | 1:1 to 10:1 (typically 1.5-3 eq. FITC) | 1.1 to 3 eq. FITC relative to resin substitution | [][5][10] |

| Reaction Time | 2 - 8 hours (can be extended to overnight) | 2 hours to overnight | [5][8][10] |

| Temperature | 4°C to Room Temperature | Room Temperature | [5][8] |

| Peptide Concentration | ~1-2 mg/mL | N/A | [5][8] |

| Solvent for FITC | Anhydrous DMSO or DMF | DMF | [5][8] |

Experimental Protocols

Protocol 1: In-Solution Labeling of Peptides

This protocol is suitable for purified peptides.

Materials:

-

Peptide

-

This compound (6-FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Carbonate-Bicarbonate Buffer (pH 9.0)

-

Ammonium Chloride (NH₄Cl) solution (optional, for quenching)

-

Purification column (e.g., Sephadex G-10 or G-25) or HPLC system

-

Light-protected microcentrifuge tubes

Procedure:

-

Peptide Preparation: Dissolve the peptide in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.[8][12] Ensure the buffer does not contain any primary amines (e.g., Tris) or sodium azide, as these will compete with the peptide for reaction with FITC.[8][9]

-

FITC Solution Preparation: Immediately before use, dissolve 6-FITC in anhydrous DMSO to a concentration of 1 mg/mL.[8][9]

-

Labeling Reaction: In a light-protected tube, slowly add the desired molar excess of the FITC solution to the peptide solution while gently stirring.[8] A typical starting point is a 5:1 to 10:1 molar ratio of FITC to peptide.[13]

-

Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.[5][8]

-

Quenching (Optional): To stop the reaction, add ammonium chloride to a final concentration of 50 mM and incubate for an additional 2 hours at 4°C.[8]

-

Purification: Separate the FITC-labeled peptide from unreacted FITC and other impurities.

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-10 or G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute first, followed by the smaller, unreacted FITC molecules.[9]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying the labeled peptide and separating it from the unlabeled peptide.[5][14] Acidify the reaction mixture with acetic acid or trifluoroacetic acid before injection to ensure compatibility with the HPLC column.[5]

-

Protocol 2: On-Resin Labeling of Peptides

This protocol is for labeling peptides during solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-bound resin with a deprotected N-terminal amine

-

This compound (6-FITC)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Standard cleavage cocktail (e.g., TFA-based)

-

Light-protected reaction vessel

Procedure:

-

Resin Preparation: After the final amino acid coupling, deprotect the N-terminal Fmoc group using a standard procedure (e.g., 20% piperidine in DMF).[5] Wash the resin thoroughly with DMF and DCM.[5] To avoid a potential side reaction, it is recommended to first couple a spacer like Fmoc-β-Ala-OH or Fmoc-6-Ahx-OH to the N-terminus before Fmoc deprotection.[10][11]

-

FITC Solution Preparation: Dissolve 6-FITC (1.1-3 equivalents relative to the resin substitution) and DIPEA (2 equivalents relative to FITC) in DMF.[5][10]

-

Labeling Reaction: Add the FITC solution to the resin in a light-protected reaction vessel.[5]

-

Incubation: Agitate the mixture at room temperature for 2 hours to overnight in the dark.[5][10]

-

Washing: After the incubation, drain the reaction solution and wash the resin thoroughly with DMF, isopropanol, and DCM to remove excess reagents.[10]

-

Cleavage and Deprotection: Cleave the FITC-labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

-

Purification: Precipitate the cleaved peptide in cold ether and purify using reverse-phase HPLC.

Characterization of FITC-Labeled Peptides

After purification, it is essential to characterize the labeled peptide.

-

Mass Spectrometry: Confirm the successful conjugation and purity of the labeled peptide by MALDI-TOF or ESI-MS. The mass of the labeled peptide should increase by the molecular weight of 6-FITC (389.4 g/mol ).

-

UV-Vis Spectroscopy: Determine the concentration of the peptide and the degree of labeling (DOL). The absorbance of the conjugate is measured at 280 nm (for the peptide) and ~495 nm (for FITC).[8][12] The DOL can be calculated using the molar extinction coefficients of the peptide and FITC (ε for FITC is ~70,000 M⁻¹cm⁻¹).[1][4]

-

Fluorescence Spectroscopy: Confirm the fluorescence properties of the labeled peptide by measuring its excitation and emission spectra (Excitation max ≈ 494 nm, Emission max ≈ 518 nm).[5]

Diagrams

Caption: Experimental workflow for in-solution labeling of peptides with 6-FITC.

Caption: Chemical reaction pathway for labeling a peptide with 6-FITC.

References

- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. peptideweb.com [peptideweb.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 10. peptide.com [peptide.com]

- 11. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]

- 12. ulab360.com [ulab360.com]

- 13. youdobio.com [youdobio.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Calculating Dye-to-Protein Ratio of 6-FITC Conjugates

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the degree of labeling (DOL), also known as the dye-to-protein ratio (F/P ratio), for proteins conjugated with 6-Fluorescein Isothiocyanate (6-FITC). Accurate calculation of the F/P ratio is crucial for ensuring the quality and consistency of fluorescently labeled proteins used in various applications such as immunoassays, flow cytometry, and fluorescence microscopy.

Introduction

Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye for labeling proteins and other biomolecules. It exists as two isomers, 5-FITC and 6-FITC, which covalently bind to primary amino groups on proteins, forming a stable thiourea bond. The degree of labeling, or the average number of dye molecules conjugated to each protein molecule, significantly impacts the performance of the conjugate. While a high degree of labeling can enhance signal intensity, over-labeling may lead to fluorescence quenching and altered protein function. Therefore, optimizing and accurately determining the F/P ratio is a critical step in the conjugation process.

The calculation of the F/P ratio is based on the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the conjugate at two specific wavelengths—one for the protein (280 nm) and one for the dye (around 495 nm for FITC)—the concentrations of both the protein and the dye can be determined and their molar ratio calculated.

Quantitative Data Summary

The following table summarizes the key quantitative parameters required for calculating the dye-to-protein ratio for 6-FITC conjugates.

| Parameter | Value | Reference |

| 6-FITC Molar Extinction Coefficient (ε_dye_) | 73,000 M⁻¹cm⁻¹ at ~495 nm | [1] |

| 6-FITC Absorbance Maximum (λ_max_) | ~495 nm | [2][3] |

| 6-FITC Correction Factor (CF) at 280 nm | 0.35 | [2][3][4] |

| Immunoglobulin G (IgG) Molar Extinction Coefficient (ε_protein_) | 210,000 M⁻¹cm⁻¹ at 280 nm | [1][5] |

| Molecular Weight of 6-FITC | 389.4 g/mol | [2][4] |

Note: The molar extinction coefficient of other proteins can be calculated based on their amino acid sequence.[6]

Experimental Protocol

This protocol outlines the steps to determine the dye-to-protein ratio of a 6-FITC conjugated protein.

1. Materials and Equipment

-

6-FITC labeled protein conjugate

-

Purification buffer (e.g., Phosphate Buffered Saline - PBS)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes with a 1 cm path length

2. Purification of the Conjugate

It is essential to remove all non-conjugated (free) 6-FITC from the protein conjugate solution, as its presence will lead to an overestimation of the F/P ratio.[7][8]

-

Method: Use dialysis or gel filtration chromatography to separate the labeled protein from the free dye.[1][9]

-

Procedure:

-

Load the conjugation reaction mixture onto a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

-

Elute the protein with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the FITC-protein conjugate.

-

Alternatively, dialyze the conjugate solution against a large volume of buffer for several hours to overnight, with multiple buffer changes.

-

3. Spectrophotometric Measurement

-

Sample Preparation:

-

Measurement:

-

Using the same buffer as a blank, measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).

-

Measure the absorbance of the same solution at the absorbance maximum of FITC, which is approximately 495 nm (A_max_).[2]

-

4. Calculation of Dye-to-Protein Ratio

The following formulas are used to calculate the F/P ratio:

Step 1: Calculate the molar concentration of the dye.

-

Formula: Molar Concentration of Dye (M_dye) = A_max / (ε_dye * path length)

Where:

-

A_max is the absorbance at ~495 nm.

-

ε_dye is the molar extinction coefficient of 6-FITC (73,000 M⁻¹cm⁻¹).[1]

-

path length is the cuvette path length in cm (typically 1 cm).

-

Step 2: Calculate the molar concentration of the protein.

The absorbance at 280 nm is contributed by both the protein and the FITC dye. Therefore, a correction must be applied to determine the true absorbance of the protein.[1][8]

-

Formula for Corrected Protein Absorbance (A_protein_): A_protein = A₂₈₀ - (A_max * CF)

Where:

-

Formula for Molar Concentration of Protein (M_protein_): Molar Concentration of Protein (M_protein) = A_protein / (ε_protein * path length)

Where:

Step 3: Calculate the Dye-to-Protein (F/P) Molar Ratio.

-

Formula: F/P Ratio = M_dye / M_protein

Step 4: Account for the Dilution Factor.

If the sample was diluted prior to measurement, the calculated concentrations must be multiplied by the dilution factor to determine the concentrations of the original, undiluted conjugate. However, since the F/P ratio is a molar ratio, the dilution factor cancels out and does not affect the final result.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the dye-to-protein ratio.

References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 2. ulab360.com [ulab360.com]

- 3. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. punnettsquare.org [punnettsquare.org]

- 6. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]